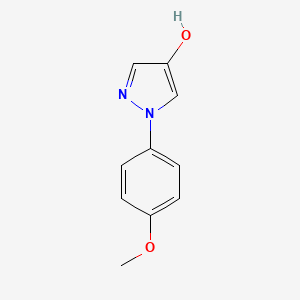

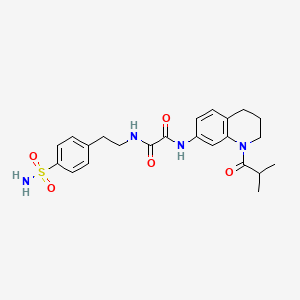

1-(4-methoxyphenyl)-1H-pyrazol-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “1-(4-methoxyphenyl)-1H-imidazole”, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra were recorded and analyzed . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .Chemical Reactions Analysis

The chemical reactivity of a compound can be inferred from its highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values. For “1-(4-methoxyphenyl)-1H-imidazole”, the HOMO–LUMO energy gap was found to be 5.27 eV, indicating the high stability of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and theoretical methods. For “1-(4-methoxyphenyl)-1H-imidazole”, properties such as entropy, enthalpy changes, heat capacity, Gibbs free energy, and zero-point vibration energy were calculated under constant pressure in the gas phase for different temperature values .Applications De Recherche Scientifique

Corrosion Inhibition

One of the notable applications of pyrazole derivatives is in corrosion inhibition. For instance, Singh et al. (2020) have explored the green synthesis of pyrazole derivatives and their application in mitigating steel corrosion in acidic environments. The study found these derivatives to offer significant protection efficiency, making them promising green corrosion inhibitors (Singh et al., 2020).

Structural and Spectroscopic Evaluations

Pyrazole derivatives have been subject to structural and spectroscopic evaluations, contributing to our understanding of their physical and chemical properties. For example, Tamer et al. (2015) reported on the nonlinear optical properties of a specific pyrazole compound, indicating its potential in optical applications (Tamer et al., 2015).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer potentials of pyrazole derivatives have been extensively studied. Dangar et al. (2014) synthesized pyrazoline and amino cyanopyridine derivatives, showing a range of therapeutic activities including antimicrobial effects (Dangar et al., 2014). Additionally, Ratković et al. (2016) prepared pyrazole derivatives starting from dehydrozingerone, demonstrating significant in vitro cytotoxic activity against cancer cell lines (Ratković et al., 2016).

Molecular and Crystal Structure Analysis

The study of molecular and crystal structures of pyrazole derivatives provides insights into their chemical behavior and potential applications. For example, Zheng et al. (2013) investigated the organized assemblies of protonated pyrazole-based ionic salts, revealing interesting structural features related to hydrogen bonding and molecular interactions (Zheng et al., 2013).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of pyrazole derivatives have been a focus of research, aiming at enhancing their pharmacological activities or understanding their reaction mechanisms. Fedotov et al. (2022) described the synthesis and properties of triazolo[3,4-b][1,3,4]thiadiazoles with potential biological activities (Fedotov et al., 2022).

Orientations Futures

The future directions for research on “1-(4-methoxyphenyl)-1H-pyrazol-4-ol” could include further exploration of its synthesis, detailed characterization of its physical and chemical properties, investigation of its potential biological activities, and development of its applications in various fields .

Mécanisme D'action

Target of Action

For instance, Venlafaxine, which has a 4-methoxyphenyl group, is known to inhibit the reuptake of serotonin and norepinephrine . Another compound, 1-(4-Methoxyphenyl)-3,5-Dimethyl-1h-Pyrazole-4-Carboxylic Acid Ethyl Ester, has been found to interact with cAMP-specific 3’,5’-cyclic phosphodiesterase 4D .

Mode of Action

For instance, Mebeverine, a drug with a similar 4-methoxyphenyl group, works by directly acting on the smooth muscle in the gastrointestinal tract, possibly affecting calcium channels and muscarinic receptors .

Biochemical Pathways

For example, a benzimidazole derivative with a 4-methoxyphenyl group has been found to suppress oxidative stress and inflammatory markers, suggesting its involvement in the oxidative stress pathway and inflammatory response .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar compounds, it can be hypothesized that it may have good oral bioavailability, low systemic clearance, and a small volume of distribution .

Result of Action

Based on the effects of similar compounds, it can be hypothesized that it may have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10-4-2-8(3-5-10)12-7-9(13)6-11-12/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVRRXUFBQLQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77458-36-7 |

Source

|

| Record name | 1-(4-methoxyphenyl)-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)